![molecular formula C11H20O2Si B3192185 (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one CAS No. 61305-35-9](/img/structure/B3192185.png)
(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one
Overview
Description
(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one, also known as t-BuMe2SiOCP, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a chiral molecule that belongs to the class of silyl enol ethers and has a molecular weight of 212.37 g/mol.
Mechanism of Action
The mechanism of action of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is not fully understood, but it is believed to act as a nucleophile in various organic reactions. Its chiral nature allows it to selectively react with certain substrates, leading to the formation of enantiopure products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one, as it is primarily used in organic synthesis. However, it has been shown to exhibit low toxicity and has no known adverse effects on human health.
Advantages and Limitations for Lab Experiments
One major advantage of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is its high enantioselectivity, making it a valuable tool in asymmetric catalysis reactions. It also has a high functional group tolerance, allowing it to react with a wide range of substrates. However, its synthesis can be challenging and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the use of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one in organic synthesis. One area of interest is the development of new catalytic reactions using (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one as a ligand. Additionally, there is potential for the synthesis of novel chiral compounds using (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one as a building block. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
T-BuMe2SiOCP has been extensively studied for its potential applications in organic synthesis, including as a chiral building block for the synthesis of natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis reactions, exhibiting high enantioselectivity and efficiency.
properties
IUPAC Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZSGCXUJECAI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.